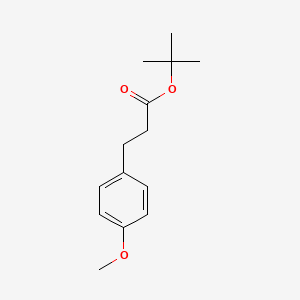
Tert-butyl 3-(4-methoxyphenyl)propanoate
Overview
Description
Tert-butyl 3-(4-methoxyphenyl)propanoate: is an organic compound with the molecular formula C14H20O3 It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a 3-(4-methoxyphenyl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Michael Addition: One method involves the aza-Michael addition of benzylamine to tert-butyl 3-(4-methoxyphenyl)acrylate.
Flow Microreactors: Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(4-methoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The methoxyphenyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Known for its use in sunscreen products due to its ability to absorb ultraviolet light.
tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate: Used in early discovery research for its unique chemical properties.
Uniqueness: Tert-butyl 3-(4-methoxyphenyl)propanoate is unique due to its specific combination of a tert-butyl group and a methoxyphenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUYVCJQPSQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














